1-(3-Chlorophenyl)-4-nitrosopiperazine
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Overview
Description
1-(3-Chlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a 3-chlorophenyl group attached to the piperazine ring, with a nitroso group at the 4-position
Mechanism of Action
Target of Action
1-(3-Chlorophenyl)-4-nitrosopiperazine, also known as mCPP, primarily targets the serotonin receptors in the human body . It has a particular affinity for the 5-HT2C receptor , which plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior.
Mode of Action
mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
By acting as an agonist at these receptors, mCPP can potentially affect these processes .
Pharmacokinetics
It’s known that mcpp is a metabolite of the antidepressant drug trazodone . This suggests that it may share similar ADME properties with trazodone, which is metabolized in the liver and excreted via the kidneys .
Result of Action
The activation of 5-HT2C receptors by mCPP can lead to a variety of physiological responses. For instance, it can induce hypophagia (reduced food intake) in rats . It’s important to note that mcpp is generally considered to have an unpleasant effect, potentially causing dysphoric, depressive, and anxiogenic effects in humans .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-nitrosopiperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-nitrosopiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential antidepressants and anxiolytics.
Biological Studies: The compound is studied for its interactions with serotonin receptors, making it valuable in research related to neurotransmission and psychiatric disorders.
Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the nitroso group and is primarily used as a metabolite of the antidepressant drug trazodone.
3-Chloromethcathinone:
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-nitrosopiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUWOYGFFSLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219339-13-4 |
Source
|
Record name | 1-(3-chlorophenyl)-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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